molecular formula C3H6O3 B12412236 DL-Glyceraldehyde-13C,d

DL-Glyceraldehyde-13C,d

Cat. No.: B12412236
M. Wt: 92.08 g/mol
InChI Key: MNQZXJOMYWMBOU-VVKOMZTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Glyceraldehyde-13C,d is a compound that is labeled with both deuterium and carbon-13 isotopes. It is a derivative of DL-Glyceraldehyde, which is a simple sugar and an important intermediate in various metabolic pathways. The labeling with stable isotopes makes this compound particularly useful in scientific research, especially in studies involving metabolic flux analysis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Glyceraldehyde-13C,d can be synthesized through the isotopic labeling of DL-Glyceraldehyde. The process involves the incorporation of deuterium and carbon-13 into the molecular structure. One common method is to start with a precursor that contains the desired isotopes and then perform chemical reactions to convert it into this compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the isotopes without altering the chemical structure .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include multiple steps of purification and quality control to ensure that the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

DL-Glyceraldehyde-13C,d undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and its interactions with other molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include glyceric acid (from oxidation), glycerol (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

DL-Glyceraldehyde-13C,d has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Glyceraldehyde-13C,d involves its incorporation into metabolic pathways where it acts as a labeled substrate. The deuterium and carbon-13 isotopes allow researchers to trace the compound’s movement and transformation within the system. This helps in identifying molecular targets and understanding the pathways involved in its metabolism .

Comparison with Similar Compounds

Similar Compounds

    DL-Glyceraldehyde: The non-labeled form of the compound, used in similar studies but without the isotopic tracing capabilities.

    Glycolaldehyde-13C: Another labeled compound used in metabolic studies, but with different structural and functional properties.

    Glycerol-1,3-13C2: A labeled form of glycerol used in metabolic and biochemical research.

Uniqueness

DL-Glyceraldehyde-13C,d is unique due to its dual labeling with deuterium and carbon-13, which provides enhanced tracing capabilities in metabolic studies. This dual labeling allows for more precise and detailed analysis of metabolic pathways compared to compounds labeled with only one isotope .

Properties

Molecular Formula

C3H6O3

Molecular Weight

92.08 g/mol

IUPAC Name

1-deuterio-2,3-dihydroxy(113C)propan-1-one

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1D

InChI Key

MNQZXJOMYWMBOU-VVKOMZTBSA-N

Isomeric SMILES

[2H][13C](=O)C(CO)O

Canonical SMILES

C(C(C=O)O)O

Origin of Product

United States

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